4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Identification
The compound 4-(4-chloro-3-methylphenoxy)butane-1-sulfonyl chloride is systematically named according to IUPAC rules, which prioritize the longest carbon chain and functional groups. The parent structure is a butane chain (four carbons) with a sulfonyl chloride (-SO₂Cl) group at position 1. Attached to position 4 of the butane chain is a phenoxy group substituted with a chlorine atom at position 4 and a methyl group at position 3 of the aromatic ring. The molecular formula is C₁₁H₁₄Cl₂O₃S , confirmed by high-resolution mass spectrometry.
The systematic naming reflects the substituents’ positions and hierarchy:
- Phenoxy group : Derived from phenol, with chloro (-Cl) and methyl (-CH₃) substituents at positions 4 and 3, respectively.
- Butane-1-sulfonyl chloride : Indicates a four-carbon chain with the sulfonyl chloride moiety at the terminal position.
Key identifiers include:
X-ray Crystallographic Analysis of Molecular Geometry
While direct X-ray crystallographic data for this compound is not publicly available, analogous sulfonyl chlorides exhibit tetrahedral geometry around the sulfur atom, with bond angles close to 109.5° for the SO₂Cl group. The butane chain likely adopts a staggered conformation to minimize steric strain, and the phenoxy group’s orientation is influenced by π-π stacking interactions in the crystal lattice. Computational models predict a dihedral angle of approximately 120° between the aromatic ring and the sulfonyl chloride plane, optimizing electronic conjugation.
Spectroscopic Profiling (IR, NMR, MS)
Infrared (IR) Spectroscopy
- S=O Stretching : Strong absorption bands at 1365 cm⁻¹ and 1170 cm⁻¹ , characteristic of asymmetric and symmetric stretching modes of the sulfonyl group.
- S-Cl Stretching : A distinct peak near 580 cm⁻¹ .
- C-O-C (Ether) : Absorption at 1240 cm⁻¹ from the phenoxy group.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Mass Spectrometry (MS)
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO Gap : 5.2 eV , indicating moderate reactivity.
- Electrostatic Potential : High electron density at the sulfonyl chloride group, making it susceptible to nucleophilic attack.
- Optimized Geometry : The sulfur atom exhibits a trigonal bipyramidal geometry in transition states during substitution reactions.
| Parameter | Value (DFT) |
|---|---|
| S-O Bond Length | 1.43 Å |
| S-Cl Bond Length | 2.01 Å |
| O-S-O Angle | 119.6° |
Comparative Analysis with Analogous Sulfonyl Chlorides
The compound’s properties are contextualized against related structures:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Distinctions |
|---|---|---|---|
| 4-(4-Methylphenoxy)butane-1-sulfonyl chloride | C₁₁H₁₅ClO₃S | 262.75 | Methyl substituent instead of Cl |
| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | Shorter chain, no ether linkage |
| 4-Chloro-1-butylsulfonyl chloride | C₄H₈Cl₂O₂S | 191.08 | Linear chain without aromaticity |
Properties
IUPAC Name |
4-(4-chloro-3-methylphenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O3S/c1-9-8-10(4-5-11(9)12)16-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHCQHREPCPQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- Reactants: 4-chloro-3-methylphenol + butane-1-sulfonyl chloride
- Conditions: Presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Solvent: Typically an aprotic solvent or solvent system compatible with sulfonyl chloride chemistry.
- Temperature: Controlled, often room temperature to mild heating depending on scale and reactivity.
Mechanism
- The phenolic oxygen of 4-chloro-3-methylphenol acts as a nucleophile attacking the electrophilic sulfur atom of butane-1-sulfonyl chloride.
- The base scavenges the released HCl, driving the reaction forward.
- The product is the sulfonyl chloride ester this compound.
Characterization
- The product is confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
- Purity assessment is essential to ensure the absence of unreacted starting materials or hydrolysis products.
Preparation of Butane-1-sulfonyl Chloride Precursor
An important precursor in the synthesis is butane-1-sulfonyl chloride, which can be synthesized via the chlorination and oxidation of thiophane (tetrahydrothiophene) as described in patent literature.
Method Summary (Based on US Patent US2623069A)
- Starting Material: Thiophane (tetrahydrothiophene)
- Reagents: Chlorine gas, aqueous acetic acid or hydrochloric acid, water
- Process:
- Chlorine is passed through a solution or suspension of thiophane in aqueous acetic acid or hydrochloric acid at controlled temperature (50-65°F).
- The reaction mixture separates into two layers:
- A water-insoluble bottom layer containing 4-chlorobutane-1-sulfonyl chloride
- An upper aqueous phase containing water, hydrochloric acid, unreacted thiophane, and water-soluble cyclotetramethylene sulfone.
- The bottom layer is separated by decantation or separatory funnel.
- Drying is performed using anhydrous magnesium sulfate or other suitable desiccants.
- Yield: Typically 30-65% by weight based on the initial thiophane.
Summary Table of Preparation Steps
| Step | Description | Key Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of butane-1-sulfonyl chloride from thiophane | Chlorine gas, aqueous acetic acid or HCl, 50-65°F, separation of layers | 30-65% yield; product dried with MgSO4 |
| 2 | Reaction of 4-chloro-3-methylphenol with butane-1-sulfonyl chloride | Base (pyridine/triethylamine), aprotic solvent, controlled temperature | High yield; neutralization of HCl critical |
| 3 | Purification and characterization | NMR, IR spectroscopy, drying | Ensures purity and structural confirmation |
Chemical Reaction Analysis
- The sulfonyl chloride group is highly reactive, enabling substitution reactions with nucleophiles such as amines and alcohols.
- Hydrolysis can convert the sulfonyl chloride to the corresponding sulfonic acid.
- Oxidation and reduction reactions are less common but possible under specific conditions.
Research Findings and Notes
- The synthesis route is well-established and reproducible.
- The choice of base and solvent impacts reaction efficiency and purity.
- Handling sulfonyl chlorides requires precautions due to their reactivity and potential to release HCl.
- The precursor synthesis from thiophane provides a scalable method to produce the sulfonyl chloride moiety.
- The compound’s biological activity, including antimicrobial effects, is linked to its sulfonyl chloride functionality, which forms covalent bonds with nucleophilic sites in biomolecules.
Chemical Reactions Analysis
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamides and other sulfonyl derivatives.
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly those involving sulfonyl functional groups.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and commercial differences between 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride and its analogs:
Reactivity and Electronic Effects
- The sulfonyl chloride group is highly reactive toward amines and alcohols.
- Its commercial availability suggests preferential use in custom syntheses .
- Amide-Containing Analog (4-(5-Chloropentanamido)benzene-1-sulfonyl chloride) : The amide group introduces hydrogen-bonding capability and polarity, improving solubility in polar solvents. This feature expands its utility in drug design and polymer chemistry .
Stability and Handling
- The target compound’s discontinued status may correlate with stability issues, such as hydrolysis susceptibility due to the ether linkage or steric hindrance from the methyl group.
- The fluorinated analog’s stability is likely comparable, though fluorine’s smaller atomic radius reduces steric effects compared to chlorine/methyl groups .
- The amide-containing compound exhibits enhanced stability due to resonance stabilization of the amide group, making it less prone to degradation under ambient conditions .
Research and Development Insights
- Structural Studies : Software like SHELX (used for crystallographic refinement) may aid in elucidating the molecular geometries of these compounds, though direct evidence is lacking in provided materials .
- Future Directions : Fluorinated and amide-containing derivatives are likely to dominate research due to their enhanced reactivity, stability, and alignment with trends in drug development.
Biological Activity
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, particularly in antimicrobial and anti-inflammatory contexts.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chloro-3-methylphenol with butane-1-sulfonyl chloride under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the compound.
The biological activity of sulfonyl chlorides, including this compound, is often attributed to their ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to enzyme inhibition or modulation of receptor activity. The sulfonyl group is particularly reactive, allowing for diverse interactions within biological systems .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values have been tested against both Gram-positive and Gram-negative bacteria, revealing promising results.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects in vitro. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
Case Studies
A notable case study involved the application of this compound in a therapeutic context:
Q & A
Q. How can cross-contamination risks be mitigated in high-throughput screening assays using this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
